3-Amino-5,6-dibromopyrazine-2-carboxylic acid
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Overview
Description
3-Amino-5,6-dibromopyrazine-2-carboxylic acid: is a chemical compound with the molecular formula C5H3Br2N3O2 It is characterized by the presence of two bromine atoms, an amino group, and a carboxylic acid group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 2-aminopyrazine, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available pyrazine derivatives. The process includes bromination, amination, and carboxylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen or hydroxyl groups replacing bromine atoms.
Substitution: Substituted derivatives with various nucleophiles replacing bromine atoms.
Scientific Research Applications
Chemistry: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of brominated pyrazine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: Its structure allows for modifications that can lead to the discovery of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and amino group play crucial roles in binding to target molecules, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-5-bromopyrazine-2-carboxylic acid
- 3-Amino-6-bromopyrazine-2-carboxylic acid
- 3,5-Dibromopyrazine-2-carboxylic acid
Comparison: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid is unique due to the presence of two bromine atoms at the 5 and 6 positions of the pyrazine ring. This dual bromination provides distinct reactivity and properties compared to similar compounds with single bromination or different substitution patterns. The presence of both an amino group and a carboxylic acid group further enhances its versatility in chemical reactions and applications .
Properties
IUPAC Name |
3-amino-5,6-dibromopyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGRVZPMSJEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)Br)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310213 |
Source
|
Record name | 3-amino-5,6-dibromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502143-36-4 |
Source
|
Record name | 3-amino-5,6-dibromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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